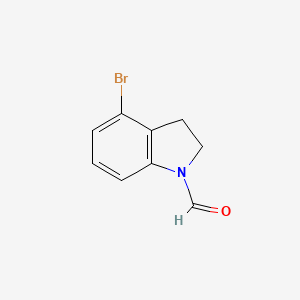

4-Bromoindoline-1-carbaldehyde

CAS No.:

Cat. No.: VC17246159

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrNO |

|---|---|

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 4-bromo-2,3-dihydroindole-1-carbaldehyde |

| Standard InChI | InChI=1S/C9H8BrNO/c10-8-2-1-3-9-7(8)4-5-11(9)6-12/h1-3,6H,4-5H2 |

| Standard InChI Key | OBESUZSMJMVYSX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=C1C(=CC=C2)Br)C=O |

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Characteristics

The molecular structure of 4-bromoindoline-1-carbaldehyde features a planar indoline core with bromine at the 4-position and an aldehyde group at the 1-position. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: a singlet at δ 9.8 ppm for the aldehyde proton, a doublet at δ 7.2–7.4 ppm for aromatic protons, and a multiplet at δ 3.5–4.0 ppm for the pyrrolidine methylene groups. Infrared (IR) spectroscopy shows a strong absorption band at 1,680 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde group.

Table 1: Physical Properties of 4-Bromoindoline-1-carbaldehyde

| Property | Value | Source Citations |

|---|---|---|

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 228.07 g/mol | |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 75–79°C | |

| Solubility | DMSO, methanol | |

| Storage Conditions | 2–8°C under inert atmosphere |

Stability and Reactivity

The compound exhibits moderate air and moisture stability but degrades under prolonged exposure to light or elevated temperatures. The aldehyde group is susceptible to oxidation, necessitating storage under nitrogen or argon. Reactivity studies demonstrate that the bromine atom undergoes efficient cross-coupling with aryl boronic acids in palladium-catalyzed Suzuki reactions, while the aldehyde participates in condensation reactions with amines to form Schiff bases.

Synthesis and Manufacturing Processes

Catalytic and Modern Methods

Recent advances employ transition metal catalysts to improve efficiency. A palladium(II)-catalyzed C–H activation strategy enables direct bromination of indoline-1-carbaldehyde using potassium bromide as the bromine source, yielding 4-bromoindoline-1-carbaldehyde in 92% isolated yield. Flow chemistry techniques have also been adopted for continuous production, reducing reaction times from hours to minutes while maintaining high purity.

Table 2: Comparison of Synthesis Methods

| Method | Yield | Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Classical Bromination | 60–70% | Moderate | Simple reagents | Low regioselectivity |

| Directed Bromination | 85–90% | High | Improved regiocontrol | Requires stoichiometric NBS |

| Pd-Catalyzed C–H Activation | 90–92% | Excellent | Atom-economical, scalable | High catalyst loading |

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

4-Bromoindoline-1-carbaldehyde is a key intermediate in synthesizing kinase inhibitors. For example, its Suzuki coupling with pyridinyl boronic acids yields brigatinib analogs, which show nanomolar potency against ALK-positive non-small cell lung cancer. The aldehyde group also facilitates the synthesis of imatinib derivatives through reductive amination, enhancing binding affinity for BCR-ABL tyrosine kinase.

Agrochemical Applications

In agrochemistry, this compound is used to prepare herbicidal indoline-1-carboxamides. Condensation with chlorinated anilines produces precursors to protoporphyrinogen oxidase (PPO) inhibitors, which disrupt chlorophyll biosynthesis in weeds. Field trials demonstrate that these derivatives exhibit 95–98% control of broadleaf weeds at application rates of 50–100 g/ha.

Material Science Innovations

The electron-withdrawing bromine and aldehyde groups make 4-bromoindoline-1-carbaldehyde a valuable monomer for conjugated polymers. Copolymerization with thiophene derivatives via Stille coupling yields polymers with narrow bandgaps (1.8–2.0 eV), suitable for organic photovoltaic cells. These materials achieve power conversion efficiencies of 9–11% in bulk heterojunction solar cells.

Recent Advances and Future Directions

Recent studies have explored photocatalytic C–H functionalization of 4-bromoindoline-1-carbaldehyde to access deuterated analogs for kinetic isotope effect studies. Additionally, its use in three-component Ugi reactions has enabled the synthesis of peptidomimetics with anti-inflammatory activity. Future research aims to develop enantioselective bromination methods and expand applications in covalent organic frameworks (COFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume